![molecular formula C10H10N8O2 B14508215 1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione CAS No. 64431-65-8](/img/structure/B14508215.png)
1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione is a complex organic compound with a unique structure It is characterized by its octahydro configuration, which indicates the presence of eight hydrogen atoms added to the bipurine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione typically involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the cyclization of a suitable precursor followed by hydrogenation under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced further to form more saturated derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the bipurine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Applications De Recherche Scientifique
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can bind to and inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction processes.
Protein Interactions: The compound’s structure allows it to form stable complexes with proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar octahydro configuration but differ in their core structure and functional groups.
Octahydro-1,1’-bi-2-naphthol: Another compound with an octahydro configuration, used in different applications.
Octahydro-1,3,5,7-tetraazocine: A compound with a similar hydrogenation pattern but distinct chemical properties.
Uniqueness
1,1’,3,3’,6,6’,7,7’-Octahydro-2H,2’H-[6,6’-bipurine]-2,2’-dione is unique due to its bipurine core, which provides distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
64431-65-8 |
|---|---|
Formule moléculaire |
C10H10N8O2 |
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
6-(2-oxo-1,3,6,7-tetrahydropurin-6-yl)-1,3,6,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C10H10N8O2/c19-9-15-3(5-7(17-9)13-1-11-5)4-6-8(14-2-12-6)18-10(20)16-4/h1-4H,(H,11,13)(H,12,14)(H2,15,17,19)(H2,16,18,20) |
Clé InChI |
BMQOBWMJOMQWNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(NC(=O)N2)C3C4=C(NC(=O)N3)N=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


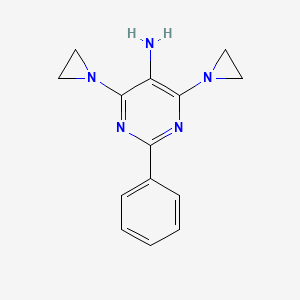
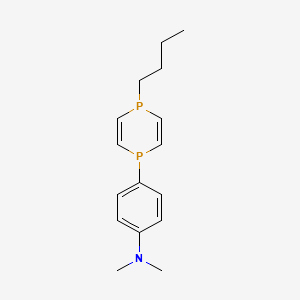

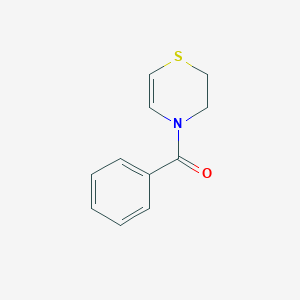
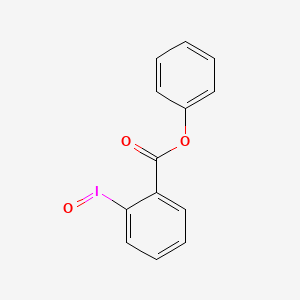
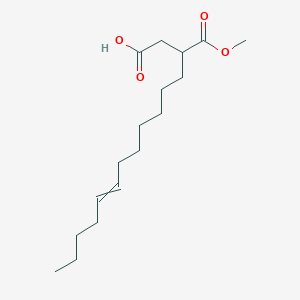
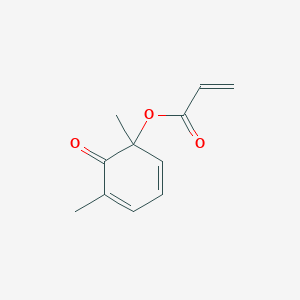

![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
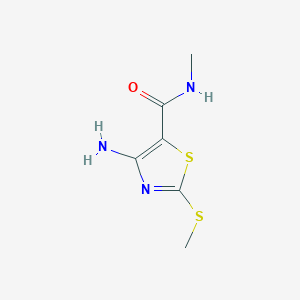
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
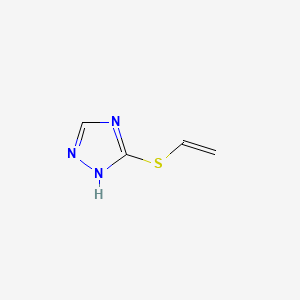
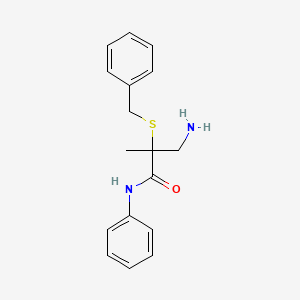
silane](/img/structure/B14508209.png)
